

An In-Depth Technical Guide to Quinolin-5-ol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Quinolin-5-ol

Cat. No.: B119867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, a heterocyclic aromatic organic compound, is a significant molecule in the landscape of chemical research and drug development. Possessing a quinoline backbone with a hydroxyl group at the 5-position, this compound and its derivatives exhibit a wide array of biological activities and are utilized in various chemical applications. This technical guide provides a comprehensive overview of **Quinolin-5-ol**, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its applications in scientific research and pharmaceutical development.

Core Data and Molecular Structure

Quinolin-5-ol, also known as 5-hydroxyquinoline, is structurally characterized by a fused benzene and pyridine ring system with a hydroxyl substituent.

CAS Number: 578-67-6^[1]

Molecular Formula: C₉H₇NO^[1]

Molecular Structure:

Caption: Molecular structure of **Quinolin-5-ol**.

Identifier	Value
IUPAC Name	Quinolin-5-ol[1]
SMILES	<chem>Oc1cccc2ncccc12</chem>
InChI	InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H[1]
InChIKey	GYESAYHWISMZOK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Quinolin-5-ol** is presented below.

Property	Value	Reference
Molecular Weight	145.16 g/mol	[1]
Appearance	Light yellow crystalline solid	[1]
Melting Point	223-226 °C	
Boiling Point	Not available	
Solubility	Soluble in DMSO and methanol.	
pKa	Not available	
logP	Not available	
Vapor Pressure	0.00033 mmHg	[1]

Spectroscopic Data

The spectroscopic signature of **Quinolin-5-ol** is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of **Quinolin-5-ol** exhibits characteristic signals for its aromatic protons. While specific assignments can vary with the solvent and instrument, a representative spectrum would show distinct peaks for the protons on both the benzene and pyridine rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for each of the nine carbon atoms in the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **Quinolin-5-ol** is characterized by absorption bands corresponding to its functional groups.[2] Key expected peaks include:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
- C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
- C=C and C=N stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.
- C-O stretch: An absorption band in the 1200-1300 cm⁻¹ range.

Mass Spectrometry

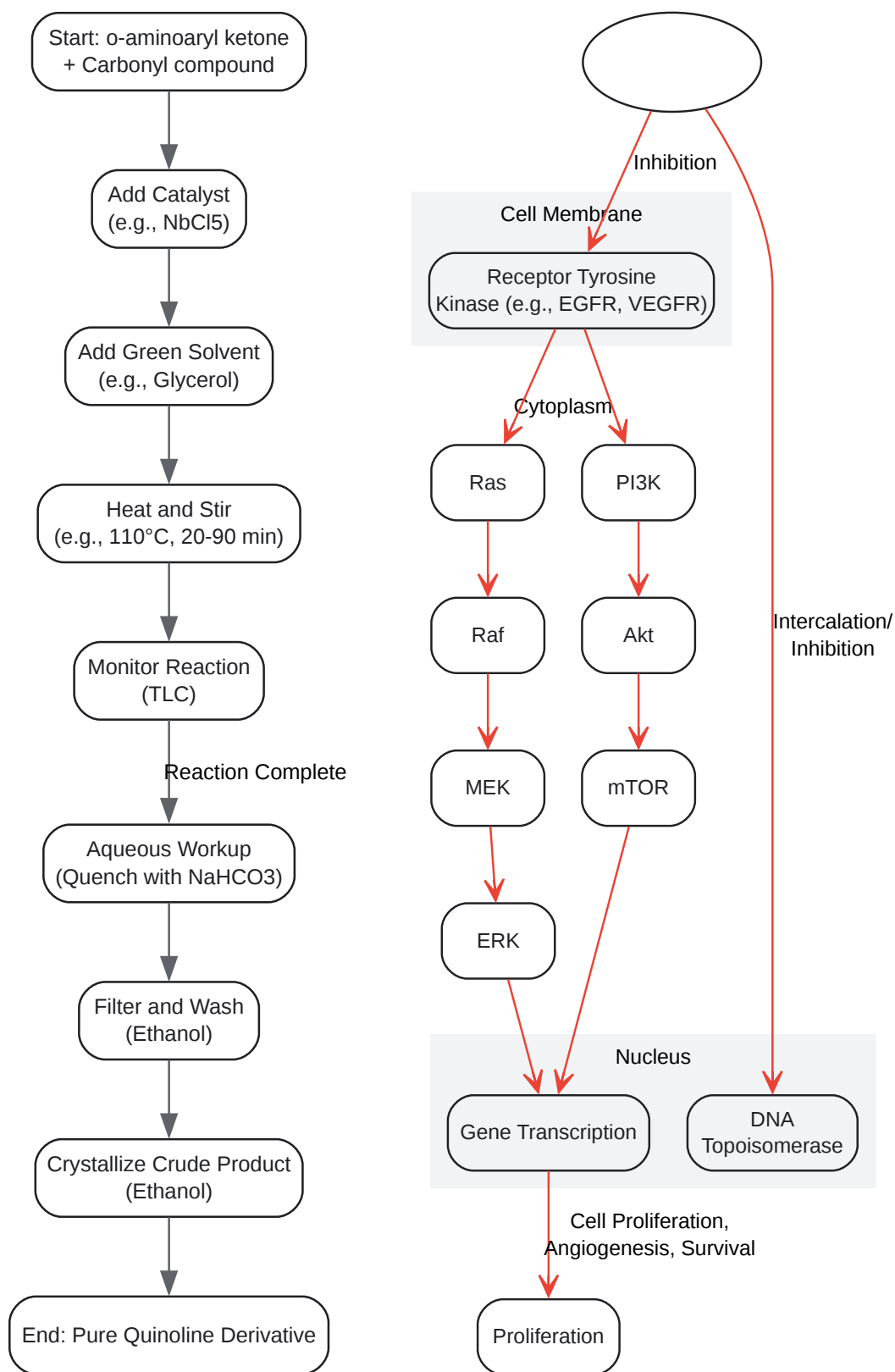
The mass spectrum of **Quinolin-5-ol** will show a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.[1] The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of HCN, CO, and cleavage of the rings.[3][4][5][6]

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of the quinoline scaffold can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8][9] The Friedländer annulation, for instance, provides an efficient route for preparing polysubstituted quinolines.[10]

General Experimental Workflow for Quinoline Synthesis (Friedländer Annulation):

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